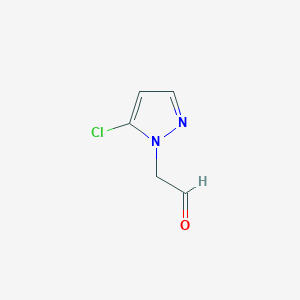
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is a chemical compound that features a pyrazole ring substituted with a chlorine atom at the 5-position and an acetaldehyde group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde typically involves the reaction of 5-chloro-1H-pyrazole with acetaldehyde under controlled conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent to facilitate the reaction . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-(5-Chloro-1H-pyrazol-1-YL)acetic acid.
Reduction: 2-(5-Chloro-1H-pyrazol-1-YL)ethanol.
Substitution: 2-(5-Methoxy-1H-pyrazol-1-YL)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The chlorine atom and aldehyde group can also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Chloro-1H-pyrazol-1-YL)acetaldehyde
- 2-(5-Methyl-1H-pyrazol-1-YL)acetaldehyde
- 2-(5-Bromo-1H-pyrazol-1-YL)acetaldehyde
Comparison: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is unique due to the presence of the chlorine atom at the 5-position of the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The position and type of substituents on the pyrazole ring can alter the compound’s electronic properties, making it more or less reactive in certain chemical reactions .
Eigenschaften
Molekularformel |
C5H5ClN2O |
|---|---|
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
2-(5-chloropyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,4H,3H2 |
InChI-Schlüssel |
ZHUSEJBYIGUJFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1)CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


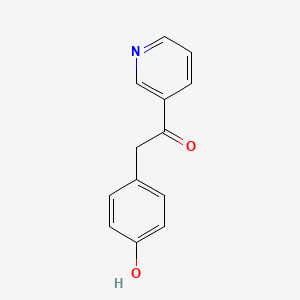
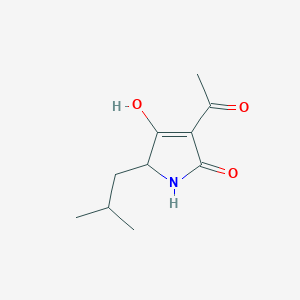

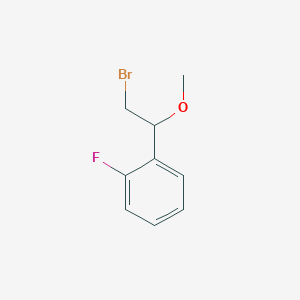


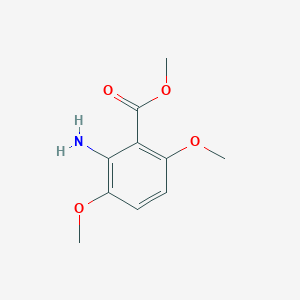
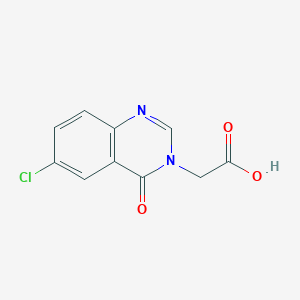
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)
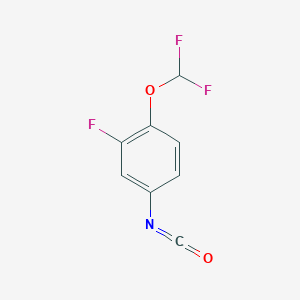

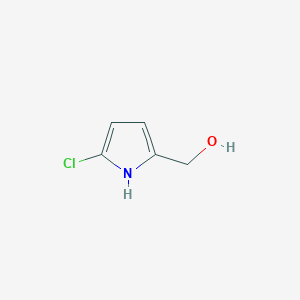
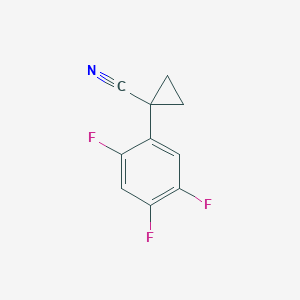
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
